molecular formula C23H19BrN4OS B498856 2-{3-[(4-BROMOBENZYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER

2-{3-[(4-BROMOBENZYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER

Cat. No.: B498856
M. Wt: 479.4g/mol
InChI Key: KCUMYBDZDZQKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(4-BROMOBENZYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER is a complex organic compound that features a unique combination of functional groups, including a bromobenzyl sulfanyl group, a triazolobenzimidazole core, and an ethyl phenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-BROMOBENZYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER typically involves multiple steps, starting with the preparation of the triazolobenzimidazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The bromobenzyl sulfanyl group is then introduced via nucleophilic substitution reactions, often using bromobenzyl halides and thiol reagents. Finally, the ethyl phenyl ether moiety is attached through etherification reactions, typically involving phenol derivatives and ethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-BROMOBENZYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromobenzyl group can be reduced to the corresponding benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-{3-[(4-BROMOBENZYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{3-[(4-BROMOBENZYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structural features suggest that it may interact with enzymes, receptors, or other proteins, potentially modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(4-CHLOROBENZYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER
  • 2-{3-[(4-METHYLBENZYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER
  • 2-{3-[(4-FLUOROBENZYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER

Uniqueness

The uniqueness of 2-{3-[(4-BROMOBENZYL)SULFANYL]-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL}ETHYL PHENYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzyl sulfanyl group, in particular, may enhance its reactivity and potential interactions with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H19BrN4OS

Molecular Weight

479.4g/mol

IUPAC Name

1-[(4-bromophenyl)methylsulfanyl]-4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazole

InChI

InChI=1S/C23H19BrN4OS/c24-18-12-10-17(11-13-18)16-30-23-26-25-22-27(14-15-29-19-6-2-1-3-7-19)20-8-4-5-9-21(20)28(22)23/h1-13H,14-16H2

InChI Key

KCUMYBDZDZQKDV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N4C2=NN=C4SCC5=CC=C(C=C5)Br

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N4C2=NN=C4SCC5=CC=C(C=C5)Br

Origin of Product

United States

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